2-溴-4-氯-3-氟吡啶

描述

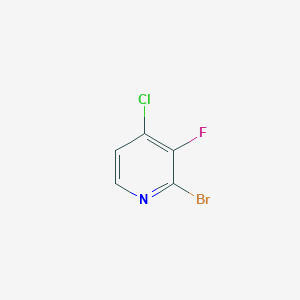

2-Bromo-4-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2BrClFN and its molecular weight is 210.43. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-chloro-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学选择性功能化

2-溴-4-氯-3-氟吡啶在化学选择性功能化方面显示出显著的潜力。Stroup 等人(2007 年)探索了其化学选择性胺化,揭示了在催化条件下,它选择性地进行溴化物取代。这种选择性取代在不同条件下延伸到其他位置,展示了其在化学合成中的多功能性(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

富卤中间体合成

Wu 等人(2022 年)强调了使用富卤吡啶衍生物(包括 2-溴-4-氯-3-氟吡啶)作为药物化学中宝贵中间体的用途。他们的研究提出了独特卤代吡啶异构体的合成,强调了此类化合物在开发新化学实体中的重要性(Wu, Porter, Frennesson, & Saulnier, 2022)。

振动光谱分析

单取代吡啶的振动光谱(包括与 2-溴-4-氯-3-氟吡啶相关的振动光谱)已得到广泛研究。Green、Kynaston 和 Paisley(1963 年)提供了氯代吡啶和溴代吡啶频率的详细分配,有助于更深入地了解此类化合物的分子结构和行为(Green, Kynaston, & Paisley, 1963)。

五取代吡啶的合成

已证明使用 2-溴-4-氯-3-氟吡啶作为中间体合成五取代吡啶。这种方法提供了一条途径来创建具有特定功能的化合物,这在各种化学应用中很有价值(Wu 等人,2022 年)。

安全和危害

未来方向

While specific future directions for 2-Bromo-4-chloro-3-fluoropyridine are not mentioned in the search results, it’s worth noting that fluorinated chemicals, including fluoropyridines, have been steadily increasing in interest due to their improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

作用机制

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets depending on the specific compounds they are incorporated into.

Mode of Action

The exact mode of action of 2-Bromo-4-chloro-3-fluoropyridine is dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-4-chloro-3-fluoropyridine would depend on the final compounds it helps synthesize. As a building block in chemical synthesis, it can be part of many different biochemical pathways. For example, fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

As a small, halogenated organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (210432 Da ), and the specific context in which it is used.

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-3-fluoropyridine are not directly known, as it is typically used as an intermediate in the synthesis of other compounds. The effects would therefore depend on the properties of the final compound. For instance, when used in the synthesis of certain pharmaceuticals, the resulting compound could have therapeutic effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-3-fluoropyridine can be influenced by various environmental factors. These can include the pH and temperature of the reaction conditions, the presence of other chemicals, and the specific biological environment if used in a biological context .

生化分析

Biochemical Properties

It is known that halogenated pyridines, such as 2-Bromo-4-chloro-3-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property could influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Halogenated pyridines can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-bromo-4-chloro-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUVWMNRKYGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856199 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155847-42-9 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)

![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)

![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3026779.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)

![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B3026783.png)

![5-(3,4-Dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B3026785.png)